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Introduction
ADX-10061, also known as NNC 01-0687, is a selective and potent dopamine D1 receptor

antagonist.[1][2] It was investigated for the treatment of schizophrenia, substance-related

disorders including smoking cessation, and sleep disorders.[1] Developed by Addex

Pharmaceuticals, the compound's clinical development was discontinued in 2007 due to a lack

of efficacy in Phase II trials for smoking cessation. Despite its discontinuation for clinical use,

ADX-10061 remains a valuable tool for preclinical research aimed at understanding the role of

the dopamine D1 receptor in various physiological and pathological processes.

These application notes provide a summary of the available information on the administration

of ADX-10061 in animal models, including its mechanism of action, pharmacokinetic properties,

and protocols for in vivo studies.

Mechanism of Action
ADX-10061 is a benzazepine derivative that acts as a selective antagonist at the dopamine D1

receptor.[1] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-

induced cravings, which are fundamental mechanisms in nicotine addiction. By blocking the D1

receptor, ADX-10061 was hypothesized to reduce the rewarding effects of stimuli associated

with addictive behaviors.[1] The compound exhibits high affinity for the D1 receptor, with lower

affinity for the D2 receptor and other neurotransmitter receptors, such as the 5-HT2 receptor.[1]
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Quantitative Data Summary
While comprehensive preclinical data for ADX-10061 is not extensively published, the following

tables summarize the available in vitro binding affinities and human pharmacokinetic data,

which can inform the design of animal studies.

Table 1: In Vitro Receptor Binding Profile of ADX-10061 (NNC-687)

Receptor/Transporter Binding Affinity (Ki, nM)

Dopamine D1 Receptor Low nanomolar to picomolar

Dopamine D2 Receptor Micromolar range

5-HT2 Receptor Low affinity

Other Receptors/Transporters Very low affinity

Source: Andersen PH, et al. Eur J Pharmacol. 1992.[1]

Table 2: Human Pharmacokinetic Parameters of ADX-10061 (NNC 01-0687) after Oral

Administration

Parameter Value

Time to Maximum Plasma Concentration (tmax) 0.5 - 1 hour

Apparent Elimination Half-life (t1/2) 3 - 4 hours

Dose Proportionality (AUC & Cmax) Linear

Effect of Food on Cmax Reduced by 50-60%

Effect of Food on tmax Increased to 3 hours

Effect of Food on AUC No change

Accumulation (Multiple Dosing) None observed

Source: Skrumsager BK, et al. Psychopharmacology (Berl). 1995.[3]
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Experimental Protocols
Based on the available literature, the following are generalized protocols for the administration

of ADX-10061 in rodent models for behavioral and pharmacokinetic studies.

Protocol 1: Evaluation of Antipsychotic-like Activity in a
Rodent Model of Dopamine Hyperactivity
Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. This model is used to

assess the ability of a compound to block D1 receptor-mediated rotational behavior, which is

predictive of antipsychotic activity.

Materials:

ADX-10061 (NNC-687)

Vehicle (e.g., saline, distilled water, or a specific formulation as determined by solubility)

D1 receptor agonist (e.g., SKF 38393)

6-OHDA-lesioned rats

Rotational activity monitoring system

Procedure:

Animal Acclimatization: House the 6-OHDA-lesioned rats in a controlled environment for at

least one week prior to the experiment to allow for acclimatization.

Drug Preparation: Dissolve or suspend ADX-10061 in the chosen vehicle at the desired

concentrations.

Administration:

Administer ADX-10061 via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Dose

ranges should be determined based on preliminary dose-finding studies.

The timing of administration should be based on the expected tmax of the compound.
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Behavioral Testing:

Following the appropriate pre-treatment time with ADX-10061, administer a D1 receptor

agonist (e.g., SKF 38393) to induce rotational behavior.

Immediately place the animals in the rotational activity monitoring chambers.

Record the number of full contralateral rotations for a defined period (e.g., 60-90 minutes).

Data Analysis:

Compare the number of rotations in the ADX-10061-treated groups to the vehicle-treated

control group.

A significant reduction in rotations indicates D1 receptor antagonist activity.

Protocol 2: Pharmacokinetic Profiling in Rats
Animal Model: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial

blood sampling.

Materials:

ADX-10061 (NNC-687)

Vehicle for intravenous (i.v.) and oral (p.o.) administration

Cannulated rats

Blood collection tubes (e.g., with anticoagulant)

Centrifuge

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

Animal Preparation: Use rats fitted with jugular vein cannulas for ease of blood collection.

Fast the animals overnight before dosing.
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Drug Preparation: Prepare dosing solutions of ADX-10061 in appropriate vehicles for both

i.v. and p.o. administration.

Administration:

Intravenous: Administer a single bolus dose of ADX-10061 via the tail vein or a separate

cannula.

Oral: Administer a single dose via oral gavage.

Blood Sampling:

Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at

predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours

post-dose).

Process the blood samples to obtain plasma and store at -80°C until analysis.

Sample Analysis:

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification

of ADX-10061 in plasma.

Analyze the plasma samples to determine the concentration of ADX-10061 at each time

point.

Pharmacokinetic Analysis:

Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC,

t1/2, clearance, and volume of distribution.

For oral administration, calculate the absolute bioavailability by comparing the AUC from

oral administration to the AUC from intravenous administration.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/product/b1665615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Dopamine D1 Receptor
Antagonism

Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Tyrosine L-DOPA Dopamine (DA) DA in Vesicle

Dopamine

Release

Dopamine
Transporter (DAT)

Reuptake

Dopamine D1
Receptor

Binds

Gs
ActivatesADX-10061

Blocks
Adenylyl
Cyclase

Activates
ATP cAMP

Converts Protein
Kinase A

Activates Cellular
Response

Phosphorylates
Targets

Click to download full resolution via product page

Caption: Dopamine D1 receptor signaling and the antagonistic action of ADX-10061.

Experimental Workflow for In Vivo Behavioral
Assessment
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Caption: Workflow for assessing the in vivo behavioral effects of ADX-10061.
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Caption: Logical flow from ADX-10061 administration to its ultimate clinical outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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